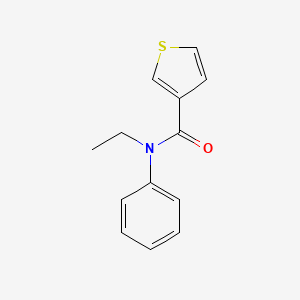
N-propylquinoxaline-6-carboxamide
Overview
Description
N-propylquinoxaline-6-carboxamide (NPQX) is a chemical compound that belongs to the quinoxaline family. It has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. NPQX is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Scientific Research Applications
Antidepressant Effects : A study explored the antidepressant potential of a similar compound, N-n-butyl-3-ethoxyquinoxalin-2-carboxamide (6p), in rodent models. The compound exhibited significant antidepressant-like effects in various behavioral models like the forced swim test and tail suspension test. It also influenced serotonin-related responses, indicating its potential as an antidepressant (Bhatt, Mahesh, Devadoss, & Jindal, 2013).
Anxiolytic Potential : Another study examined N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (6n), showing its potential as an anxiolytic agent. The compound increased the time spent in open arms in an elevated plus maze test, a common measure of anxiolytic behavior in mice (Bhatt, Mahesh, Jindal, & Devadoss, 2013).
Cystic Fibrosis Treatment : The discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor) has been a significant advance. This compound is a CFTR potentiator, approved by the FDA for treating cystic fibrosis in patients with specific mutations (Hadida et al., 2014).
Cancer Treatment : Studies on 3-arylaminoquinoxaline-2-carboxamide derivatives have shown potential in cancer treatment. These compounds can inhibit the PI3K-Akt-mTOR pathway, a key target in cancer therapy, and induce apoptosis in cancer cells (Chen et al., 2021).
Antimalarial Activity : Research into carboxamide pyrazinyloxy benzoxaboroles has led to the discovery of compounds with significant antimalarial activity. These compounds have shown effectiveness against various Plasmodium falciparum strains and exhibit good pharmacokinetic properties (Zhang et al., 2017).
Antimicrobial Properties : N-substituted quinoline-3-carboxamides have been synthesized and evaluated for their antimicrobial activity against different bacterial and fungal strains, showing moderate to excellent activities (Rajput & Sharma, 2021).
Liver Fibrosis Treatment : Quinoline-3-carboxamides, such as Paquinimod, have shown promise in treating chronic liver inflammation and liver fibrosis. These compounds can reduce inflammation and promote the regression of fibrosis (Fransén Pettersson et al., 2018).
properties
IUPAC Name |
N-propylquinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-5-15-12(16)9-3-4-10-11(8-9)14-7-6-13-10/h3-4,6-8H,2,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKZPLPMSGSBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=NC=CN=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylquinoxaline-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



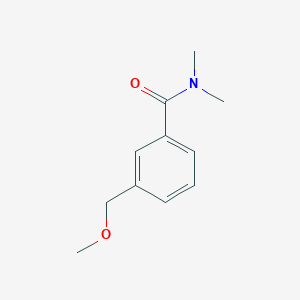
![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)

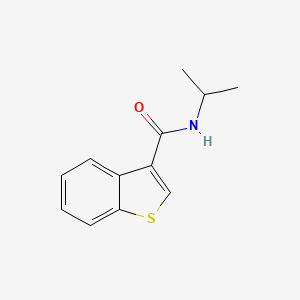
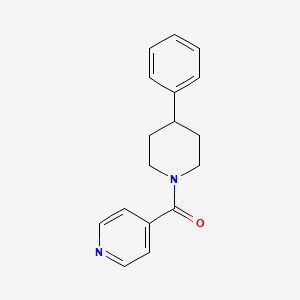
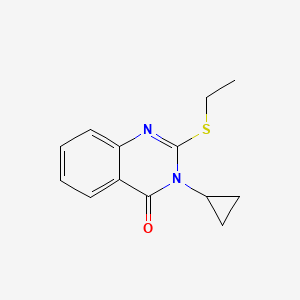
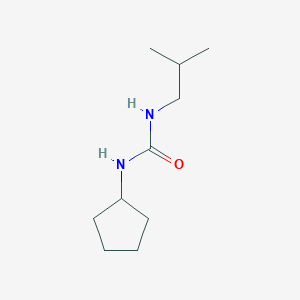
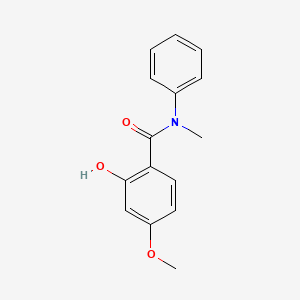
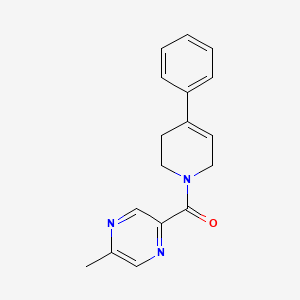

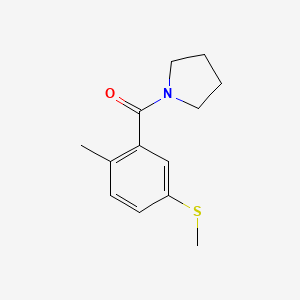

![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
